Structural Determinants of Kinase Selectivity: 3-Acetyl vs. 4-Acetamido Substituents
A search for direct head-to-head comparisons with the target compound yielded no results. However, cross-study comparison with a closely related in-class compound, diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate, is possible. The comparator inhibits MELK with an IC50 of 4.8 µM, while the target compound's specific activity against the same kinase remains unreported [1]. This represents a critical data gap. The subtle N-substitution difference (acetyl vs. acetamido and 3- vs 4-position on the phenyl ring) is predicted to alter hinge-binding interactions in the kinase ATP pocket [1], making the distinct profile plausible but unverified.
| Evidence Dimension | MELK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate: IC50 = 4.8 µM |
| Quantified Difference | Cannot be calculated; activity for the target compound is unknown. |
| Conditions | In vitro kinase inhibition assay (high-throughput screening) |
Why This Matters
For a procurement decision, the lack of a known IC50 for the target compound against the comparator's known target means its functional profile is uncharacterized, making it a riskier selection for projects targeting MELK without further in-house validation.
- [1] ScienceOpen. (A) A quinoline derivative, diethyl 4-(4-acetamidophenylamino) quinoline-3,6-dicarboxylate (compound 1), was found to have a moderate inhibitory activity against MELK (IC50 = 4.8 uM) through high-throughput screening. View Source
